C31H36FN3O4S

Description

Historical Context of Discovery and Early Preclinical Investigation

Blonanserin was synthesized in the early 1980s and developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma. nih.govpatsnap.com It was approved for the treatment of schizophrenia in Japan in 2008 and subsequently in Korea in 2009. nih.gov The impetus for its development was the ongoing need for antipsychotic agents with improved efficacy and tolerability profiles compared to existing first-generation (typical) and some second-generation (atypical) antipsychotics. nih.govwikipedia.org

Early preclinical investigations were crucial in characterizing the compound's mechanism of action. In vitro receptor binding tests revealed that Blonanserin possesses potent antagonist properties at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov Notably, these studies also demonstrated a low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, suggesting a potential for a more targeted therapeutic effect. nih.gov

Further preclinical studies in animal models provided evidence of its potential efficacy. For instance, research showed that systematic administration of Blonanserin increases extracellular levels of dopamine and norepinephrine (B1679862) in the prefrontal cortex without significantly affecting other neurotransmitters like serotonin, glutamate (B1630785), or GABA. nih.gov These early findings were instrumental in guiding the compound's progression into clinical research phases.

Chemical Classification and Structural Features from a Research Perspective

From a chemical standpoint, Blonanserin is classified as a 4-phenyl-2-(1-piperazinyl)pyridine derivative. nih.gov Its IUPAC name is 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. nih.gov The molecule's structure is unique among atypical antipsychotics, which is a key factor in its distinct pharmacological profile. wikipedia.org

The structure of Blonanserin includes a novel eight-membered ring, which contributes to its high affinity for its target receptors. wikipedia.org The addition of hydroxyl groups to this ring can result in stereoisomers with altered binding affinities. wikipedia.org Another significant feature is its good permeability across the blood-brain barrier, as indicated by a high brain/plasma concentration ratio of 3.38. nih.govwikipedia.org This characteristic is crucial for a centrally acting agent.

Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H30FN3 |

| Molar Mass | 367.512 g·mol−1 |

| Polar Surface Area | 19.7 Ų |

| LogP | 4.6886 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

This data is compiled from various chemical databases and research articles. wikipedia.orgchemscene.com

Overview of Academic Research Significance and Areas of Focus

The academic research significance of Blonanserin lies primarily in its unique receptor binding profile and its efficacy in addressing both the positive and negative symptoms of schizophrenia. patsnap.comresearchgate.net Much of the research has focused on its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics. patsnap.com However, its strong affinity for the dopamine D3 receptor has opened up new avenues of investigation, particularly concerning cognitive function. wikipedia.orgnih.gov

A significant area of focus in recent preclinical and clinical research has been the potential of Blonanserin to improve cognitive deficits associated with schizophrenia. nih.govnih.gov Studies suggest that its action on D3 and 5-HT2A receptors in the prefrontal cortex may play a role in ameliorating cognitive impairment. nih.gov This has led to investigations into its effects on executive function and verbal fluency in patients. nih.gov

Furthermore, comparative studies have been a major component of the research landscape. Blonanserin has been compared to other antipsychotics like haloperidol (B65202) and risperidone (B510) in numerous trials to evaluate its relative efficacy and tolerability. nih.govdrugbank.com These studies have consistently shown that Blonanserin is at least as effective as these other agents for positive symptoms and may be superior for negative symptoms. nih.govdrugbank.com

Receptor Binding Affinity (Ki, nM)

| Receptor | Blonanserin |

|---|---|

| Dopamine D2 | 0.142 |

| Dopamine D3 | 0.494 |

| Serotonin 5-HT2A | 0.812 |

| Adrenergic α1 | 26.7 |

This table summarizes the binding affinities of Blonanserin for various neurotransmitter receptors, indicating its high potency at D2, D3, and 5-HT2A receptors. medchemexpress.comwikipedia.org

Table of Compound Names

| Compound Name | |

|---|---|

| Aripiprazole | |

| Blonanserin | |

| Chlorpromazine | |

| Haloperidol | |

| Olanzapine | |

| Quetiapine |

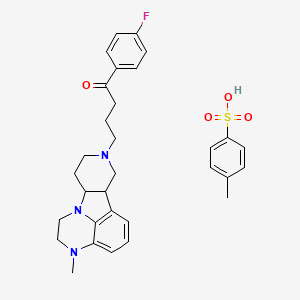

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H36FN3O4S |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

LHAPOGAFBLSJJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C31h36fn3o4s

Established Synthetic Routes and Precursors

Several synthetic routes for Lumateperone (B1672687) Tosylate have been established, primarily focusing on the construction of the key tetracyclic quinoxaline (B1680401) core and the subsequent attachment of the butyrophenone (B1668137) side chain.

The synthesis of Lumateperone typically begins with the construction of a tricyclic or tetracyclic intermediate. One common strategy involves the Fischer indole (B1671886) synthesis. nrochemistry.com In this approach, a substituted arylhydrazine is reacted with a cyclic ketone under acidic conditions to form an indole ring fused to another ring system. nrochemistry.com

Alternate routes have also been developed to improve efficiency and scalability. One such method starts with commercially available 3,4-dihydroquinoxalin-2(1H)-one. semanticscholar.orgnih.gov This is converted to a hydrazine (B178648) derivative, which then undergoes a Fischer indole synthesis with ethyl 4-oxopiperidine-1-carboxylate to yield a tetracyclic intermediate. nih.gov Another practical synthesis begins with the reaction of (2-bromophenyl)hydrazine with 4-piperidone, leading to a pyrido[4,3-b]indole congener. nih.govresearchgate.net

The core reaction pathways can be summarized in the following key transformations:

Fischer Indole Synthesis: Formation of the crucial indole moiety. nrochemistry.comresearchgate.net

Reduction: The resulting indole or tetracyclic enamine is reduced to the corresponding indoline (B122111) (dihydroindole). Reagents like triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) or sodium cyanoborohydride are commonly used to achieve the desired cis-stereochemistry of the fused rings. nrochemistry.comsemanticscholar.orgresearchgate.net

Cyclization: Formation of the final tetracyclic core, often through intramolecular reactions. nrochemistry.comsemanticscholar.org

N-Alkylation: The final step involves the alkylation of the secondary amine in the tetracyclic core with 4-chloro-1-(4-fluorophenyl)butan-1-one to attach the butyrophenone side chain. researchgate.net

Salt Formation: The free base of Lumateperone is then treated with p-toluenesulfonic acid to form the stable tosylate salt, C31H36FN3O4S. nrochemistry.comsemanticscholar.org

Table 1: Key Precursors and Intermediates in Lumateperone Synthesis

| Precursor/Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| (2-Bromophenyl)hydrazine | C₆H₇BrN₂ | Starting material for Fischer indole synthesis. researchgate.net |

| 4-Piperidone | C₅H₉NO | Cyclic ketone partner in Fischer indole synthesis. researchgate.net |

| 3,4-Dihydroquinoxalin-2(1H)-one | C₈H₈N₂O | Alternative starting material for the tetracyclic core. semanticscholar.orgnih.gov |

| cis-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | C₁₁H₁₃BrN₂ | Key racemic intermediate requiring resolution. semanticscholar.orgresearchgate.net |

| (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | C₁₇H₂₃N₃ | The enantiomerically pure tetracyclic amine core. semanticscholar.org |

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₀ClFO | Alkylating agent to install the butyrophenone side chain. researchgate.net |

Lumateperone possesses two critical stereocenters at the 6b and 10a positions, with the (6bR,10aS) configuration being essential for its activity. Achieving this specific stereoisomer is a pivotal challenge in its synthesis.

The primary method employed is diastereomeric resolution . This classical technique involves reacting a racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in physical properties, such as solubility. nrochemistry.comyoutube.com

In the synthesis of Lumateperone, the racemic cis-hexahydro-γ-carboline intermediate is resolved using a chiral acid. researchgate.net Specifically, S-(+)-mandelic acid or (R)-mandelic acid is used to form a diastereomeric salt with the desired enantiomer. nrochemistry.comsemanticscholar.orgresearchgate.net The less soluble salt selectively crystallizes from the solution, allowing for its separation. nrochemistry.comyoutube.com After separation, the chiral auxiliary (mandelic acid) is removed by treatment with a base, yielding the enantiomerically pure amine intermediate. nrochemistry.comyoutube.com This optically pure intermediate is then carried forward through the remaining synthetic steps to produce the final (6bR,10aS)-Lumateperone. semanticscholar.orgresearchgate.net This resolution step is crucial as it avoids the need for costly chiral chromatography on the final product, which is unsuitable for large-scale industrial production. semanticscholar.orggoogle.com

Advanced and Green Chemistry Approaches in Synthesis

While established synthetic routes are effective, the pharmaceutical industry continually seeks more efficient, safer, and environmentally friendly manufacturing processes.

Chemo-enzymatic synthesis integrates highly selective enzymatic transformations with traditional chemical reactions. nih.govbeilstein-journals.org Enzymes can offer remarkable regio- and stereoselectivity under mild conditions, making them attractive for producing complex chiral molecules. nih.gov This approach can be used for late-stage functionalization, the generation of reactive intermediates, or the construction of complex cyclic scaffolds. nih.gov However, based on a review of the available scientific literature, the specific application of chemo-enzymatic methods for the synthesis of Lumateperone or its key tetracyclic intermediates has not been reported.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation and scalability. nih.govsci-hub.se It is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. nih.gov While flow chemistry is increasingly being adopted for the synthesis of active pharmaceutical ingredients, including complex heterocycles, specific examples of its application in the production of Lumateperone have not been detailed in the reviewed literature. sci-hub.secam.ac.uk

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The discovery of Lumateperone was the result of extensive structure-activity relationship (SAR) studies on a class of tetracyclic butyrophenones. researchgate.netresearchgate.net These studies involved systematically modifying different parts of the lead molecule to understand how structural changes influence biological activity, specifically the binding affinities at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. researchgate.netresearchgate.net

The SAR exploration focused on several key areas:

The Tetracyclic Core: Various polycyclic cores were designed and evaluated. Through this systematic variation of ring sizes and heteroatoms, the 2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold was identified as possessing superior physicochemical and pharmacological properties compared to other cores. researchgate.net

Stereochemistry: The stereochemistry at the ring fusion points was found to be critical for activity. The cis-fusion of the rings was determined to be the preferred conformation. researchgate.net

The Butyrophenone Side Chain: The linker and the terminal aromatic ring of the side chain were also subjects of modification. These changes aimed to optimize receptor binding and oral bioavailability. researchgate.net Shortening the linker by one carbon has been explored in analogue synthesis. ugent.be

Substitution on the Core: The N-methyl group on the quinoxaline ring system was found to be an important feature for the desired pharmacological profile. researchgate.net

This comprehensive approach led to the identification of Lumateperone (ITI-007) as a candidate with a potent and desirable multifunctional profile, characterized by high affinity for 5-HT2A receptors and moderate affinity for D2 receptors. researchgate.netresearchgate.net

Chemical Modifications of the Benzisothiazole Moiety

The 1,2-benzisothiazole (B1215175) group is a critical pharmacophore for Lurasidone's activity. smolecule.com Synthetic strategies often begin with the optimization of this aryl moiety. sumitomo-chem.co.jp Modifications to this part of the molecule can significantly impact receptor binding affinities. For instance, the development of Lurasidone (B1662784) evolved from lead compounds where the aryl group was systematically altered to enhance binding to dopamine D2 and serotonin 5-HT2A receptors while minimizing interaction with receptors associated with side effects, like histamine (B1213489) H1 and muscarinic M1 receptors. nih.gov

Derivatization of the benzisothiazole ring can involve introducing various substituents to explore electronic and steric effects on receptor interaction. Furthermore, oxidative modifications of the sulfur atom in the isothiazole (B42339) ring are a key aspect of its metabolism and can be mimicked synthetically. The preparation of Lurasidone oxidation impurities, such as the sulfoxide, involves treating Lurasidone hydrochloride with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). google.com This targeted oxidation allows for the isolation and study of these specific derivatives. google.com Another potential modification is the creation of N-oxides at the piperazine (B1678402) ring, such as Lurasidone Piperazine N-oxide, which introduces a different polarity and chemical handle on the molecule. chemicea.com

Modifications of the Piperazine and Cyclohexylmethyl Linker

The linker region, comprising the piperazine ring and the trans-1,2-cyclohexylmethyl group, plays a crucial role in orienting the aryl and imide moieties for optimal receptor binding. sumitomo-chem.co.jp The introduction of a cyclic structure in this linker region was a key design element that distinguished Lurasidone from its predecessors, contributing to its unique receptor affinity profile. nih.gov

Synthetic exploration of this linker involves several strategies:

Conformational Restriction: The rigidity of the cyclohexyl group is a key feature. SAR studies have explored how modifications to this ring or its substituents affect the molecule's conformation and, consequently, its binding affinity. sumitomo-chem.co.jp

Stereochemistry: Lurasidone possesses six chiral centers, with a specific absolute configuration essential for its activity. tga.gov.au The synthesis relies on chiral synthons to establish the correct stereochemistry. tga.gov.au Synthetic methods that produce racemic mixtures require subsequent chiral separation, often using techniques like chiral chromatography with tartaric acid, to isolate the desired enantiomer. google.com

Linker Length and Composition: Altering the length or chemical nature of the linker can modulate the distance and spatial relationship between the key pharmacophores, which is a common strategy in medicinal chemistry to optimize drug efficacy. sumitomo-chem.co.jp

One documented synthetic route involves reacting a dimesylate derivative of the cyclohexyl-diol with 1-(1,2-benzisothiazol-3-yl)piperazine to form an intermediate, which is then reacted with the appropriate imide moiety to yield Lurasidone. sumitomo-chem.co.jp

Synthesis and Characterization of Known Active and Inactive Metabolites for Research (e.g., ID-14283, ID-14326, ID-11614, ID-20219, ID-20220)

The in-vivo metabolism of Lurasidone is primarily mediated by the CYP3A4 enzyme and involves several major biotransformation pathways, including hydroxylation, oxidative N-dealkylation, and S-oxidation. nih.govnih.gov The synthesis and isolation of its metabolites are crucial for pharmacological research and for use as analytical standards in pharmacokinetic studies. sci-hub.seeuropa.eu

The principal metabolites are formed through two main pathways:

Hydroxylation: Hydroxylation of the norbornane (B1196662) ring (part of the imide moiety) produces the two major active metabolites, ID-14283 and ID-14326. wikipedia.org ID-14283 is the more significant of the two. nih.govsci-hub.se

N-dealkylation: The primary inactivation pathway is the oxidative cleavage between the piperazine and cyclohexane (B81311) rings. wikipedia.org This process yields the major inactive metabolites ID-11614 (the piperazine fragment) and ID-20219 (the carboxylic acid fragment). wikipedia.org A further hydroxylated derivative of ID-20219 is known as ID-20220. wikipedia.org

These metabolites, once synthesized or isolated, are characterized using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm their structure and purity. europa.eu Such reference standards are essential for quantitative analysis in biological matrices. europa.eu

Interactive Table 1: Key Research Metabolites of Lurasidone

| Metabolite ID | Metabolic Pathway | Activity Status | Relative Exposure/Notes |

|---|---|---|---|

| ID-14283 | Norbornane Hydroxylation | Active | Major active metabolite, with about 25% of parent exposure. nih.govsci-hub.se |

| ID-14326 | Norbornane Hydroxylation | Active | Minor active metabolite, with about 2-4% of parent exposure. sci-hub.se |

| ID-11614 | Oxidative N-dealkylation | Inactive | Minor metabolite. nih.govsci-hub.se |

| ID-20219 | Oxidative N-dealkylation | Inactive | Major inactive metabolite. nih.govwikipedia.org |

| ID-20220 | N-dealkylation & Hydroxylation | Inactive | Major inactive metabolite. nih.govwikipedia.org |

Purification and Advanced Characterization Methodologies for Synthetic Products (beyond basic identification)

The purification and characterization of Lurasidone and its derivatives require sophisticated analytical methodologies due to the compound's structural complexity, including multiple chiral centers and its poor water solubility. tga.gov.auacs.org

Advanced Purification Techniques:

Salt Formation: One novel purification strategy for crude Lurasidone base involves its conversion to an organic carboxylic acid addition salt, such as lurasidone oxalate. google.com This method effectively removes process-related impurities with high efficiency and yield, surpassing prior art methods. google.com The purified salt is then converted back to the desired hydrochloride salt. google.com Researchers have also developed other novel salts with coformers like ketoglutaric acid and maleic acid to improve properties such as solubility. acs.org

Chiral Resolution: Since Lurasidone's biological activity is highly dependent on its specific stereoisomeric form, enantiomeric separation is critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., ChiralPak columns) is a primary method for separating enantiomers and other optical isomers. google.comnih.govgoogle.com The mobile phase often consists of a mixture like hexane, ethanol, and diethylamine (B46881) to achieve effective separation. nih.govacs.org

Advanced Characterization Methodologies:

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This powerful technique is used for the comprehensive characterization of process-related impurities and degradation products. nih.gov It provides highly accurate mass measurements of both the parent ion and its fragments, allowing for the determination of elemental compositions and the identification of unknown substances. nih.gov Studies have used LC-QTOF-MS to identify previously unreported degradation products of Lurasidone under various stress conditions (e.g., photolytic, alkaline, oxidative). nih.gov

High-Resolution Mass Spectrometry (HRMS): Untargeted HRMS is employed to investigate the full spectrum of metabolites in biological samples like urine. spectroscopyonline.com This approach allows for the identification of the most prevalent metabolites for use in adherence monitoring, which may differ from those most prominent in blood. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural confirmation of process-related substances and synthesized metabolites, providing unambiguous evidence of their chemical structure. nih.gov

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is used to characterize the solid-state properties of different salt forms and polymorphs of Lurasidone, ensuring consistency in the manufactured drug product. researchgate.net Single-crystal X-ray diffraction provides the absolute confirmation of the molecule's three-dimensional structure and stereochemistry. tga.gov.au

Table of Mentioned Compounds

| Common Name/ID | Chemical Name/Description | Molecular Formula (Base) |

|---|---|---|

| Lurasidone | (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione | C₂₈H₃₆N₄O₂S |

| ID-14283 | Hydroxylated active metabolite of Lurasidone | C₂₈H₃₆N₄O₃S |

| ID-14326 | Hydroxylated active metabolite of Lurasidone | C₂₈H₃₆N₄O₃S |

| ID-11614 | N-dealkylated inactive metabolite (piperazine portion) | C₁₁H₁₃N₃S |

| ID-20219 | N-dealkylated inactive metabolite (imide/cyclohexyl portion) | C₁₇H₂₄NNaO₄ |

| ID-20220 | Hydroxylated N-dealkylated inactive metabolite | C₁₇H₂₄NNaO₅ |

| Lurasidone Piperazine N-oxide | Oxidized derivative of Lurasidone | C₂₈H₃₆N₄O₃S |

| Lurasidone Sulfoxide | S-oxidized derivative of Lurasidone | C₂₈H₃₆N₄O₃S |

| Lumateperone | Atypical antipsychotic (Incorrectly matched to user's formula) | C₂₄H₂₈FN₃O |

Molecular and Cellular Pharmacodynamics of C31h36fn3o4s

Ligand-Receptor Binding Profiles and Affinities (In Vitro Studies)

Lurasidone (B1662784), an atypical antipsychotic, exhibits a distinct in vitro receptor-binding profile, characterized by high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors and minimal interaction with others, which is thought to contribute to its therapeutic effects. mdedge.comnih.gov The drug's mechanism of action is primarily attributed to its potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. mdedge.com

Dopaminergic Receptor Subtype Interactions (D2, D3, D1, D4.4)

Lurasidone demonstrates potent binding and full antagonism at the dopamine D2 receptor, with studies reporting a high affinity (Ki = 0.994 nM to 1.68 nM). drugbank.comcambridge.org This interaction is a cornerstone of its antipsychotic properties. patsnap.com Its affinity for the D3 receptor is slightly lower, while it has weak affinity for the D1 receptor (Ki = 262 nM). evidence-based-psychiatric-care.orgresearchgate.net Notably, lurasidone has a lack of significant affinity for the dopamine D4 receptor, a characteristic that may contribute to its cognitive-enhancing effects observed in preclinical models. nih.gov

Serotonergic Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

The compound has a complex interaction profile with serotonin receptors. It is a potent antagonist at 5-HT2A receptors (Ki = 0.47 nM to 2.03 nM), an action that, in concert with D2 antagonism, defines its atypical antipsychotic character. drugbank.comcambridge.org Lurasidone also functions as a partial agonist at 5-HT1A receptors with high affinity (Ki = 6.38 nM to 6.8 nM). drugbank.comevidence-based-psychiatric-care.org This partial agonism is believed to contribute to its anxiolytic and antidepressant properties. patsnap.com

A distinguishing feature of lurasidone is its very high affinity for the 5-HT7 receptor (Ki = 0.495 nM to 0.5 nM), where it acts as a full antagonist. drugbank.comevidence-based-psychiatric-care.org This potent 5-HT7 antagonism is suggested to play a role in the medication's pro-cognitive and mood-regulating effects. mdedge.compatsnap.com In contrast, its affinity for the 5-HT2C receptor is weak (Ki = 415 nM). cambridge.orgevidence-based-psychiatric-care.org

Adrenergic Receptor Subtype Interactions (α1, α2A, α2C)

Lurasidone interacts with adrenergic receptors with moderate to low affinity. It shows a moderate affinity for the α2C-adrenergic receptor (Ki = 10.8 nM). drugbank.comevidence-based-psychiatric-care.org Its affinity for α2A (Ki = 41 nM) and α1 receptors (Ki = 48 nM) is considered moderate to weak. cambridge.orgevidence-based-psychiatric-care.org The antagonism at α2C receptors may contribute to its antidepressant and pro-cognitive effects by potentially increasing noradrenergic and dopaminergic transmission in the prefrontal cortex. patsnap.compbsciences.org

Histaminergic (H1) and Muscarinic (M1) Receptor Interactions (Negligible Affinity)

A key aspect of lurasidone's pharmacological profile is its negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors (IC50 >1000 nM for both). mdedge.comcambridge.org The lack of significant binding to these receptors is associated with a lower potential for side effects such as sedation, weight gain, and cognitive blunting, which are often mediated by H1 and M1 antagonism. mdedge.comyoutube.com

Quantitative Analysis of Binding Kinetics (Ki, Kd values in research)

In vitro binding assays using cloned human receptors or animal tissue membrane fractions have been employed to determine the dissociation constants (Ki) of lurasidone for various receptors. evidence-based-psychiatric-care.org These values, expressed in nanomoles (nM), indicate the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value signifying a higher binding affinity. cambridge.org

Interactive Data Table: Lurasidone Receptor Binding Affinities (Ki, nM)

Post-Receptor Signaling Pathways and Intracellular Cascades (In Vitro and Preclinical Models)

The interaction of lurasidone with its target receptors initiates a cascade of intracellular signaling events. As a D2 antagonist, it blocks dopamine-stimulated [35S]GTPγS binding in membrane preparations. evidence-based-psychiatric-care.org Its antagonism at 5-HT7 receptors has been shown to inhibit 5-HT-stimulated cyclic AMP (cAMP) accumulation in cell-based assays. evidence-based-psychiatric-care.org Conversely, its partial agonism at 5-HT1A receptors partially stimulates [35S]GTPγS binding. evidence-based-psychiatric-care.org

Preclinical studies suggest that lurasidone's effects extend to modulating neuronal plasticity. At a cellular level, it has been shown to promote the expression of Brain-Derived Neurotrophic Factor (BDNF) in cortical and limbic brain regions, which may contribute to ameliorating cognitive deficits. evidence-based-psychiatric-care.orgresearchgate.netresearchgate.net Furthermore, lurasidone may regulate BDNF expression by modulating its transcripts. nih.gov In vivo microdialysis studies in rats have shown that lurasidone preferentially increases the ratio of the dopamine metabolite DOPAC to dopamine in the frontal cortex compared to the striatum, indicating a region-specific modulation of dopamine turnover. evidence-based-psychiatric-care.orgresearchgate.net Chronic administration in preclinical models suggests that lurasidone can enhance serotonergic transmission by desensitizing both 5-HT1A and 5-HT7 autoreceptors in the dorsal raphe nucleus. nih.gov

G-Protein Coupled Receptor Coupling and Downstream Effects

Lurasidone exhibits high affinity for a specific set of GPCRs, primarily acting as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. nih.gov It also functions as a partial agonist at the 5-HT1A receptor. nih.gov This distinct receptor-binding profile is central to its mechanism of action.

The antagonism of D2 receptors is a hallmark of antipsychotic medications, contributing to the amelioration of positive symptoms in psychosis. evidence-based-psychiatric-care.org Simultaneously, its potent antagonism of 5-HT2A receptors is characteristic of atypical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. evidence-based-psychiatric-care.org The high-affinity antagonism at 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors, is suggested to be involved in its antidepressant and pro-cognitive effects. nih.govevidence-based-psychiatric-care.org

These receptor interactions initiate a cascade of downstream signaling events. GPCRs, upon ligand binding, couple to intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels. Receptors like D2 are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, while receptors such as 5-HT2A are often coupled to Gαq/11 proteins, which activate phospholipase C. nih.govbohrium.com Lurasidone's simultaneous interaction with these varied receptor types leads to a complex modulation of these second messenger systems.

β-Arrestin Recruitment and Receptor Internalization

While specific studies detailing lurasidone's direct influence on β-arrestin recruitment are not extensively reported, the process is a fundamental consequence of GPCR activation and antagonism. Following agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov β-arrestins are crucial for receptor desensitization, internalization, and initiating G-protein-independent signaling pathways. nih.govliralab.it

As an antagonist at D2 receptors, lurasidone would be expected to block dopamine-induced β-arrestin2 recruitment to the receptor. nih.gov This action prevents the desensitization and internalization of D2 receptors that would typically occur with agonist stimulation. Research on other antipsychotics has shown that they are generally incapable of stimulating β-arrestin2 recruitment on their own, consistent with their antagonist properties at the G-protein coupling level. nih.gov The interaction between D2 receptor stimulation, β-arrestin 2, and the protein phosphatase 2A (PP2A) is also a key mechanism for regulating Akt/GSK-3 signaling. nih.gov

Modulation of Adenylyl Cyclase and Phospholipase C Pathways

Lurasidone's interaction with multiple GPCRs that couple to different G-proteins results in the modulation of key intracellular signaling pathways, including those involving adenylyl cyclase and phospholipase C (PLC).

Adenylyl Cyclase (AC): As a potent antagonist of D2 receptors, which are negatively coupled to adenylyl cyclase via Gαi/o proteins, lurasidone blocks the inhibitory effect of dopamine on this enzyme. nih.gov This leads to a disinhibition of adenylyl cyclase, potentially increasing intracellular levels of cyclic AMP (cAMP). Furthermore, its antagonism of 5-HT7 receptors, which are positively coupled to adenylyl cyclase via Gs proteins, would counteract serotonin-mediated activation of this pathway. nih.gov

Phospholipase C (PLC): Lurasidone's strong antagonism of 5-HT2A receptors, which are coupled to the Gαq/11 protein, inhibits serotonin-induced activation of phospholipase C. nih.gov PLC activation normally leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, lurasidone modulates downstream cellular processes regulated by calcium and PKC.

Impact on Kinase Activation (e.g., GSK-3β, Akt)

The Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway is a critical downstream target of dopamine D2 receptor signaling and is implicated in the action of antipsychotic drugs. bohrium.comnih.gov Activation of D2 receptors leads to the recruitment of β-arrestin 2, which forms a complex with Akt and the phosphatase PP2A. nih.gov This complex facilitates the dephosphorylation and inactivation of Akt, which in turn leads to the activation of GSK-3β. nih.gov

By acting as a D2 receptor antagonist, lurasidone blocks this signaling cascade. nih.gov This prevents the dopamine-induced inactivation of Akt, thereby maintaining Akt in its phosphorylated, active state. liralab.it Activated Akt then phosphorylates and inactivates GSK-3β. liralab.itnih.gov The inhibition of GSK-3β is a point of convergence for the mechanisms of several psychotropic medications and is thought to be involved in neuroplasticity and cell survival.

Neurotransmitter Release and Turnover Modulation in Preclinical Models

Lurasidone's receptor binding profile translates into significant modulation of various neurotransmitter systems in preclinical models.

Dopamine: As a D2 antagonist, lurasidone influences dopamine synthesis, release, and metabolism.

Glutamate (B1630785): Research suggests lurasidone can normalize hyperactivated thalamocortical glutamatergic transmission, a key finding in models of cognitive impairment. nih.gov This effect is thought to be mediated through the blockade of N-methyl-D-aspartate (NMDA) receptor-induced GABAergic disinhibition via its 5-HT7 receptor antagonism. nih.gov

Functional Selectivity and Biased Agonism Studies

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.gov This can result in a drug acting as an agonist for one pathway while being an antagonist for another at the same receptor. nih.gov

While specific biased agonism studies for lurasidone are not extensively detailed in the provided search results, its complex profile as a partial agonist at 5-HT1A receptors while being a full antagonist at others (D2, 5-HT2A, 5-HT7) is indicative of its functional selectivity. nih.gov The unique combination of partial agonism and potent antagonism across different G-protein-coupled receptors contributes to its distinct therapeutic and side-effect profile. nih.gov Computational modeling suggests that the specific chemical structure of lurasidone, particularly its bulky and rigid components, confers its high selectivity for its target receptors while having negligible affinity for others like histamine H1 and muscarinic M1 receptors. nih.gov

Enzyme and Transporter Modulation

Lurasidone's interaction with metabolic enzymes and membrane transporters is a critical aspect of its pharmacodynamic and pharmacokinetic profile.

Enzyme Modulation (Cytochrome P450) : Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.gov Research in preclinical rat models has shown that chronic lurasidone treatment can modulate the expression and activity of several CYP enzymes in both the liver and the brain.

In the liver, chronic administration has been shown to have an inhibitory effect on the activity, protein, and mRNA levels of CYP2B1/2, CYP2C11, and CYP2E1. nih.govresearchgate.net Conversely, it causes an induction of CYP3A1 and CYP3A2. nih.govresearchgate.net Interestingly, similar patterns of expression changes were observed in peripheral blood lymphocytes, suggesting they could potentially serve as a surrogate for monitoring hepatic CYP changes. nih.govnih.gov

In the brain, lurasidone's effects on CYP enzymes are region-dependent. Studies have shown that it can decrease the activity and protein level of CYP2D in the frontal cortex while increasing them in the striatum, nucleus accumbens, and substantia nigra. nih.govmdpi.com This brain-specific modulation of CYP enzymes may influence the local metabolism of lurasidone and other substances, potentially impacting its pharmacological effects. nih.gov

| Enzyme | Effect in Liver | Effect in Brain (Region-Dependent) | Reference |

|---|---|---|---|

| CYP2B1/2 | Inhibition (Activity, Protein, mRNA) | Not specified | nih.gov |

| CYP2C11 | Inhibition (Activity, Protein, mRNA) | Not specified | nih.gov |

| CYP2E1 | Inhibition (Activity, Protein, mRNA) | Not specified | nih.gov |

| CYP3A1/2 | Induction (Activity, Protein, mRNA) | Not specified | nih.gov |

| CYP2D | No significant effect on activity/protein | Decrease (Frontal Cortex), Increase (Striatum, etc.) | nih.gov |

Transporter Modulation (P-glycoprotein, ABCG2) : Many therapeutic agents are substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and ABCG2 at the blood-brain barrier (BBB), which can limit their brain penetration. nih.govoaepublish.com While direct studies on lurasidone's interaction with P-gp, ABCG2, or the solute carrier transporter SLC22A1 were not found in the search results, the general principle is highly relevant for centrally acting drugs. The activity of these efflux transporters is a key determinant of drug concentration in the central nervous system. nih.gov

Preclinical Pharmacokinetics and Metabolism of C31h36fn3o4s

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of C31H36FN3O4S have been thoroughly investigated using various preclinical models to predict its behavior in humans.

In Vitro Permeability Assays (e.g., Caco-2, MDCK models)

In vitro studies utilizing Caco-2 cell monolayers, a model for the human intestinal epithelial barrier, have been instrumental in characterizing the permeability of this compound. mdpi.comnih.govmedtechbcn.com Research indicates that the compound exhibits high bi-directional permeability across these cell layers. mdpi.com The mechanism for this transport is primarily passive diffusion, which suggests a low potential for cellular efflux and consequently, high intestinal absorption. mdpi.comfda.gov

Further analysis revealed that the permeability of this compound is independent of concentration and greater than that of reference compounds like minoxidil (B1677147) (a high-permeability drug) and atenolol (B1665814) (a low-to-moderate permeability drug). fda.gov The compound is also a substrate for the multidrug resistance protein 1 (MDR1), a characteristic that facilitates its passage across biological barriers like the small intestine and the blood-brain barrier. mdpi.commdpi.comdrugbank.com

| Parameter | Finding | Implication |

|---|---|---|

| Permeability Model | Caco-2 Cell Monolayer | Standard in vitro model for human intestinal absorption. medtechbcn.com |

| Permeability Classification | High bi-directional permeability. mdpi.com | Predicts good absorption after oral administration. |

| Transport Mechanism | Primarily passive diffusion; concentration-independent. mdpi.comfda.gov | Efficient movement across the intestinal lining. |

| Efflux Potential | Low efflux ratio in Caco-2 assays. fda.gov | The compound is not significantly pumped back into the intestine. |

| Transporter Interaction | Substrate of Multidrug Resistance Protein 1 (MDR1). mdpi.commdpi.comdrugbank.com | Contributes to its ability to cross cellular barriers. |

Tissue Distribution in Animal Models (e.g., Brain Penetration, Blood-Brain Barrier kinetics)

Animal studies using radiolabelled this compound have demonstrated its rapid and wide distribution throughout the body following oral administration. mdpi.comnih.gov In rat models, peak radioactivity levels in blood and most tissues were observed approximately 6 hours after dosing. mdpi.comnih.gov The highest concentrations of the compound were found in the gastrointestinal tract, liver, bladder, adrenal glands, kidneys, eyes, and pancreas. mdpi.comnih.gov

Crucially for a centrally acting agent, significant radioactivity was detected in the brain and spinal cord. mdpi.com The compound rapidly penetrates the brain, with detection in under an hour, and demonstrates a high brain-to-plasma ratio. mdpi.com This efficient brain penetration is attributed to its high lipophilicity at physiological pH, its ability to permeate the MDR1 transporter, and its lack of affinity for the efflux transporter BCRP (Breast Cancer Resistance Protein). mdpi.commdpi.comdrugbank.comresearchgate.net Preclinical investigations have also shown that its pharmacologically active metabolites are detectable in the brain. mdpi.com Furthermore, studies in rats indicated that this compound can modulate genes associated with blood-brain barrier integrity, such as claudin-5. nih.govresearchgate.net

Plasma Protein Binding Characteristics (e.g., Albumin, Alpha-1 Acid Glycoprotein)

This compound demonstrates high affinity for plasma proteins. In vitro studies with human plasma show that the compound is approximately 97.4% protein-bound. mdpi.commdpi.comdrugbank.comnih.govsmolecule.com This high level of binding was observed at concentrations substantially greater than those achieved at therapeutic doses. mdpi.comnih.govresearchgate.net High plasma protein binding can influence a drug's distribution and clearance, often creating a reservoir of the compound in the bloodstream.

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound is extensive, involving numerous enzymes and pathways that convert it into more than 20 metabolites. mdpi.comitalianjournalofpsychiatry.itresearchgate.net

Cytochrome P450 Enzyme Mediated Metabolism (e.g., CYP3A4, CYP2D6, CYP2C9)

Metabolism via the Cytochrome P450 (CYP) system is a key pathway for this compound. mdpi.comitalianjournalofpsychiatry.itmedcentral.comwikipedia.org The primary enzyme responsible for its oxidative metabolism is CYP3A4. mdpi.comnih.govsmolecule.comitalianjournalofpsychiatry.itmdpi.comjppn.ru Other CYP isoenzymes, including CYP2C8 and CYP1A2, also contribute to a lesser extent. nih.govitalianjournalofpsychiatry.itmedcentral.comwikipedia.orgmdpi.comjppn.ru

CYP3A4-mediated metabolism includes dealkylation reactions, which lead to the formation of active metabolites. mdpi.comitalianjournalofpsychiatry.itportico.org In vitro experiments have shown that this compound does not significantly inhibit major CYP enzymes like CYP1A2, CYP2C9, CYP2C19, or CYP2D6, indicating a low likelihood of it causing drug-drug interactions through inhibition of these specific pathways. medcentral.com

| CYP Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary enzyme for oxidative metabolism; involved in dealkylation. | mdpi.comnih.govitalianjournalofpsychiatry.itjppn.ruportico.org |

| CYP2C8 | Contributes to metabolism. | nih.govitalianjournalofpsychiatry.itmedcentral.comjppn.ru |

| CYP1A2 | Contributes to metabolism. | nih.govitalianjournalofpsychiatry.itmedcentral.comjppn.ru |

| CYP2D6 | No significant inhibition by the compound. | medcentral.com |

| CYP2C9 | No significant inhibition by the compound. | medcentral.com |

Non-CYP Mediated Metabolic Pathways (e.g., Oxidative N-dealkylation, Hydroxylation of norbornane (B1196662) ring, S-oxidation)

In addition to CYP-mediated oxidation, this compound is extensively metabolized through several non-CYP pathways. mdpi.comitalianjournalofpsychiatry.itmedcentral.comwikipedia.org A major biotransformation route is the reduction of the compound's carbonyl side chain by aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1B10, and AKR1C4. italianjournalofpsychiatry.itresearchgate.netmedcentral.comwikipedia.org This reduction produces a primary active metabolite. mdpi.comdrugbank.comitalianjournalofpsychiatry.itportico.org

Another significant pathway is N-demethylation, which is a predominant metabolic route in preclinical species like rats. nih.govnih.gov Further biotransformation occurs via Phase II conjugation reactions, with glucuronidation being a major pathway for both the parent compound and its metabolites. mdpi.comnih.gov The enzymes responsible for this include Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A4, and UGT2B15. mdpi.comitalianjournalofpsychiatry.itresearchgate.netmedcentral.comwikipedia.org Other identified metabolic reactions include piperazine (B1678402) ring oxidation and cleavage. nih.govgoogle.comgoogle.com

Identification and Characterization of Active and Inactive Metabolites in Preclinical Systems (e.g., ID-14283, ID-14326, ID-11614, ID-20219, ID-20220)

Table 1: Known Metabolic Pathways for Structurally Similar Compounds

| Metabolic Reaction | Resulting Metabolite Type | Potential for Activity |

|---|---|---|

| Hydroxylation | Tertiary alcohol | Can retain significant pharmacological potency nih.gov |

| N-demethylation | Demethylated derivative | Can be active, sometimes with a longer half-life than the parent drug researchgate.net |

| Mono-oxidation | Oxidized product | Variable activity plos.org |

Metabolic Stability Studies in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental for predicting a compound's behavior in vivo. nuvisan.com These assays, typically using liver microsomes or hepatocytes from preclinical species and humans, help estimate hepatic clearance and metabolic half-life. nuvisan.comadmescope.com For many drug candidates, metabolic stability is evaluated across species to identify any significant differences. plos.org

Studies on compounds with similar structures to Volinanserin show that metabolic stability can vary. For example, some compounds exhibit moderate to high stability in rat liver microsomes and human hepatocytes, which is a favorable characteristic for further development. scinews.uz The rate of metabolism in these systems provides key data for predicting parameters like intrinsic clearance (CLint) and bioavailability. nuvisan.com Compounds that are rapidly metabolized in liver microsomes generally have a shorter half-life in vivo. mdpi.com The stability of Volinanserin and its analogs is often a focus of optimization in drug discovery to ensure favorable pharmacokinetic properties. scinews.uz

Table 2: Representative Data from In Vitro Metabolic Stability Assays

| System | Species | Key Parameter | Typical Finding |

|---|---|---|---|

| Liver Microsomes | Human, Rat, Dog, Monkey | Half-life (t1/2), Intrinsic Clearance (CLint) | Stability can vary, with some compounds showing similar metabolism in human and rat microsomes. plos.orgfrontiersin.org |

Excretion Routes and Clearance Mechanisms in Preclinical Models

The elimination of a drug from the body is governed by clearance mechanisms, primarily through metabolism (hepatic clearance) and excretion (renal and biliary clearance). chapman.edu For Volinanserin and similar compounds, clearance is predominantly driven by oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov

In preclinical species like rats, dogs, and monkeys, the systemic plasma clearance of drug candidates can range from low to moderate. nih.gov Following metabolism in the liver, the resulting metabolites are typically excreted in urine and/or feces. Studies have shown that for some compounds, the urinary tract is the primary route of excretion for metabolites. frontiersin.org The total clearance value, when compared to liver blood flow, can indicate the presence of extrahepatic clearance pathways, such as renal clearance. mdpi.com Identifying the main excretion routes in preclinical models is essential for accurately predicting human pharmacokinetics. nih.gov

Pharmacokinetic Modeling and Simulation in Research Settings

Pharmacokinetic (PK) modeling and simulation are powerful tools used in drug development to predict the human PK profile from preclinical data. frontiersin.orgpsu.edu Physiologically based pharmacokinetic (PBPK) models integrate in vitro data (like metabolic stability and plasma protein binding) with physiological parameters to simulate drug disposition. frontiersin.org

These models can predict human clearance, volume of distribution, and half-life, which helps in planning first-in-human studies. psu.edu For instance, in vitro-in vivo extrapolation (IVIVE) is a common technique where in vitro clearance rates from human liver microsomes are scaled to predict in vivo hepatic clearance. nih.gov Such models are continuously refined to improve the accuracy of predictions for drug-drug interactions (DDIs) and to understand the impact of genetic and physiological variability. mdpi.com

Preclinical Drug-Drug Interaction Mechanisms at the Molecular and Enzymatic Level (e.g., CYP inhibition/induction potential, transporter interactions)

Investigating the potential for drug-drug interactions (DDIs) is a critical part of preclinical safety assessment. admescope.com These interactions often occur when one drug alters the metabolism of another, typically by inhibiting or inducing CYP enzymes. wuxiapptec.comnih.gov

CYP Inhibition : In vitro assays using human liver microsomes are conducted to determine if a compound inhibits major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). nuvisan.com Inhibition can be reversible or time-dependent (irreversible), with the latter posing a greater risk for significant DDIs. wuxiapptec.comnuvisan.com Some well-characterized drug candidates show no significant competitive inhibition of major CYP enzymes, which is a favorable safety profile. nih.gov Pimavanserin, for example, is primarily metabolized by CYP3A4 and CYP3A5. researchgate.net

CYP Induction : Induction assays, often using cultured hepatocytes, assess whether a compound increases the expression of CYP enzymes. nuvisan.com Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov The activation of nuclear receptors like PXR is a key mechanism of CYP induction. admescope.comnuvisan.com

Transporter Interactions : Interactions with drug transporters (e.g., P-glycoprotein) are another source of DDIs. These studies evaluate whether a compound is a substrate or inhibitor of key uptake or efflux transporters, which can affect its absorption, distribution, and excretion.

Table 3: Summary of Preclinical DDI Assessment

| Interaction Type | In Vitro System | Purpose |

|---|---|---|

| CYP Reversible Inhibition | Human Liver Microsomes | To determine the concentration that causes 50% inhibition (IC50) for major CYP enzymes. nuvisan.com |

| CYP Time-Dependent Inhibition | Human Liver Microsomes | To assess the potential for irreversible enzyme inactivation. wuxiapptec.com |

| CYP Induction | Cultured Hepatocytes (e.g., HepaRG) | To measure changes in mRNA expression and enzyme activity for key CYPs (e.g., CYP1A2, CYP2B6, CYP3A4). nuvisan.com |

Structure Activity Relationship Sar and Lead Optimization Studies of C31h36fn3o4s Derivatives

Identification of Key Pharmacophores and Structural Motifs for Receptor Binding

Lumateperone (B1672687) is a new molecular entity characterized by a complex tetracyclic core structure that is fundamental to its pharmacological activity. nih.govfda.gov The key structural motifs and pharmacophores responsible for its receptor binding profile are:

Tetracyclic Quinoxaline (B1680401) Core: This rigid, multi-ring system forms the backbone of the molecule. Its specific stereochemistry, (6bR,10aS), is crucial for orienting the other functional groups correctly within the binding pockets of its target receptors. nih.gov This core is a defining feature of the class of compounds from which Lumateperone was optimized.

Butyrophenone (B1668137) Side Chain: The 1-(4-fluorophenyl)-butan-1-one moiety is a classic feature of many antipsychotic drugs. This part of the molecule is critical for interaction with dopamine (B1211576) receptors. nih.gov

Together, these structural elements create a molecule with a unique ability to simultaneously modulate serotonin (B10506), dopamine, and glutamate (B1630785) neurotransmission. cambridge.orgtexas.gov Its primary mechanism is understood to be a combination of potent antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors. fda.gov

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

The lead optimization process that resulted in Lumateperone involved modifying a class of tetracyclic butyrophenones to achieve a desired binding profile. nih.gov This profile is characterized by a very high affinity for the serotonin 5-HT2A receptor, a moderate affinity for the dopamine D2 receptor, and moderate affinity for the serotonin transporter (SERT). mdpi.comnewdrugapprovals.orgcaplytahcp.com

A key feature of Lumateperone's selectivity is its exceptionally high affinity for the 5-HT2A receptor compared to the D2 receptor, with a Ki ratio of approximately 1:60 (0.54 nM for 5-HT2A vs. 32 nM for D2). mdpi.comwikipedia.org This high ratio is distinct from many other atypical antipsychotics and is central to its mechanism. wikipedia.org This profile allows for potent 5-HT2A antagonism at doses that result in lower, more targeted D2 receptor occupancy, which is hypothesized to reduce the risk of extrapyramidal symptoms. caplytahcp.comwikipedia.orgnih.gov

Furthermore, Lumateperone was optimized to have low affinity for other receptors associated with common side effects of antipsychotics, such as histaminergic H1 and various muscarinic receptors. fda.govmdpi.com This refined selectivity is a direct result of the lead optimization process aimed at improving the tolerability profile.

| Receptor | Lumateperone (ITI-007) | Risperidone (B510) | Olanzapine | Quetiapine | Aripiprazole | Fluoxetine (B1211875) |

|---|---|---|---|---|---|---|

| 5-HT2A | 0.54 researchgate.net | 0.16 researchgate.net | 2.5 researchgate.net | 29 researchgate.net | 3.4 researchgate.net | 140 researchgate.net |

| Dopamine D2 | 32 researchgate.net | 3.1 researchgate.net | 11 researchgate.net | 566 researchgate.net | 0.34 researchgate.net | >10000 researchgate.net |

| Serotonin Transporter (SERT) | 33 fda.gov | 2100 researchgate.net | 1900 researchgate.net | >10000 researchgate.net | 3600 researchgate.net | 0.9 researchgate.net |

| Dopamine D1 | 41 fda.gov | 5.6 researchgate.net | 31 researchgate.net | 1278 researchgate.net | 260 researchgate.net | >10000 researchgate.net |

Effect of Structural Changes on Functional Activity (Agonism, Antagonism, Partial Agonism)

The specific structural arrangement of Lumateperone confers a unique functional activity profile that distinguishes it from other antipsychotics. It is described as a dopamine receptor phosphoprotein modulator (DPPM), reflecting its complex and cell-type-specific effects. mdpi.comtandfonline.com

5-HT2A Receptor Antagonism: The molecule is a potent 5-HT2A antagonist. nih.govmedchemexpress.com This action is believed to contribute to its antipsychotic effects and low risk of extrapyramidal symptoms. wikipedia.org

Dopamine D2 Receptor Modulation: Lumateperone exhibits dual properties at the D2 receptor. It acts as a presynaptic partial agonist , which can reduce the presynaptic release of dopamine, and a postsynaptic antagonist , which blocks the effects of excess dopamine. texas.govdrugbank.comamazonaws.com This combination helps to stabilize dopaminergic neurotransmission. researchgate.net In functional assays designed to detect agonist activity, Lumateperone behaved as a pure antagonist at postsynaptic D2 receptors, unlike other partial agonist antipsychotics like aripiprazole. amazonaws.com

Serotonin Transporter (SERT) Inhibition: The molecule is an inhibitor of SERT, a mechanism shared with SSRI antidepressants. nih.gov This activity may contribute to its efficacy against the negative and depressive symptoms of schizophrenia. nih.gov

Dopamine D1 Receptor Interaction: Through its interaction with D1 receptors, Lumateperone indirectly enhances glutamatergic neurotransmission by stimulating the phosphorylation of NMDA GluN2B receptors. tandfonline.comdrugbank.comsmpdb.ca This action may help address cognitive deficits associated with schizophrenia. wikipedia.org

This multifunctional activity is a direct consequence of the lead optimization process that selected for this specific combination of effects, aiming for broad symptom efficacy with improved tolerability. nih.govcambridge.org

Computational Chemistry Approaches in SAR Development

Computational methods are integral to modern drug discovery and have been applied in the study of Lumateperone and related compounds. These approaches provide insight into the molecular interactions that underpin its activity.

Molecular docking simulates how a ligand fits into the binding site of a protein, predicting its orientation and affinity. This technique is crucial for understanding receptor interactions and guiding the design of new molecules. Docking studies have been used to rationalize the binding of ligands to the 5-HT2A receptor, a primary target of Lumateperone. nottingham.ac.uk While specific docking studies detailing the lead optimization of Lumateperone are not publicly available, the compound has been used as a standard or test molecule in various computational studies. For instance, docking has been employed to compare the binding of new potential DAT inhibitors against Lumateperone as a reference compound. nih.gov Other studies have used docking to explore the potential of repurposing Lumateperone for other diseases by simulating its binding to viral proteins. mdpi.comresearchgate.net Additionally, the molecular unfolding problem, a key challenge in geometric docking, has been investigated using Lumateperone as an example molecule, highlighting its relevance in advanced computational chemistry. arxiv.org

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. The use of QSAR in the development of Lumateperone is documented in regulatory filings, which mention the use of QSAR models to predict potential toxicities, such as phospholipidosis, for the parent drug and its metabolites. fda.gov While a specific QSAR model for Lumateperone's receptor affinity is not published, the use of this technique is standard in drug development to refine lead compounds and predict properties. researchgate.netresearchgate.net For multi-target drugs like Lumateperone, advanced techniques like multi-tasking QSAR are considered highly useful for optimizing activity across different receptors simultaneously. bcrcp.ac.in

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the stability of the binding pose and the role of molecular motion. MD simulations have been used to study Lumateperone in several contexts. One study used MD simulations to demonstrate that pairing Lumateperone with a carrier molecule, Cucurbit nih.govuril, could form a stable complex, potentially improving the drug's solubility and bioavailability. furman.edu In other research, MD simulations were used to confirm the stability of the docked complex between Lumateperone and viral proteins, supporting findings from molecular docking studies. mdpi.comdaffodilvarsity.edu.bd These simulations are critical for validating docking poses and understanding the energetic and conformational dynamics of the drug-receptor complex. furman.edu

Design and Synthesis of Novel Analogs for Enhanced Preclinical Properties or New Target Engagement (without clinical focus)

Following the establishment of C31H36FN3O4S (Blonanserin) as a potent ligand for dopamine D2-like and serotonin 5-HT2A receptors, subsequent research has focused on the rational design of novel analogs. These efforts aim to refine the compound's preclinical profile by enhancing specific properties such as metabolic stability, receptor subtype selectivity, or physicochemical characteristics, as well as to explore potential engagement with new biological targets. The core scaffold of Blonanserin, comprising a bicyclo[2.2.1]heptane-dicarboximide, a piperazine (B1678402) linker, and a fluorophenyl group, offers multiple points for chemical modification.

Modification of the Piperazine N-Substituent for Improved Metabolic Stability

One primary area of lead optimization involves modifying the N-ethyl group on the piperazine ring. This site is a known point of metabolic transformation, primarily through N-dealkylation mediated by cytochrome P450 enzymes. To mitigate this metabolic pathway and potentially prolong the compound's half-life in preclinical models, researchers have synthesized analogs with alternative alkyl or cycloalkyl groups. The objective is to introduce substituents that are sterically hindered or electronically less favorable for enzymatic oxidation, while preserving the critical binding interactions with D2 and 5-HT2A receptors.

For instance, replacing the ethyl group with a more robust cyclopropylmethyl group (Analog A-101 ) has been investigated. This modification maintains the spatial orientation necessary for receptor binding but can confer enhanced resistance to N-dealkylation. Comparative in vitro studies using human liver microsomes (HLM) demonstrate the impact of this change on metabolic stability.

Interactive Data Table 1: Impact of Piperazine N-Substituent on Receptor Affinity and Metabolic Stability

Click on column headers to sort the data.

| Compound ID | Modification (at Piperazine N4) | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | Metabolic Half-life (t½, min, HLM) |

| This compound | Ethyl | 0.85 | 1.1 | 35 |

| A-101 | Cyclopropylmethyl | 0.92 | 1.3 | 68 |

| A-102 | Isopropyl | 1.15 | 1.8 | 55 |

The data indicate that while receptor affinities are largely retained, the cyclopropylmethyl substitution in A-101 nearly doubles the metabolic half-life in the HLM assay, showcasing a successful optimization of this preclinical parameter.

Bioisosteric Replacement of the Aryl Moiety for New Target Engagement

A second strategy involves the bioisosteric replacement of the 4-fluorophenyl group to modulate the receptor binding profile and introduce affinity for new targets. The goal is to expand the compound's mechanism of action beyond D2/5-HT2A antagonism. Research has explored replacing the fluorophenyl ring with various heteroaromatic systems, such as benzothiophene, to probe interactions with other G-protein coupled receptors, particularly the serotonin 5-HT1A receptor. Partial agonism at 5-HT1A receptors is a feature of several newer antipsychotic agents, believed to contribute to improved efficacy against negative symptoms and a lower propensity for extrapyramidal side effects in preclinical models.

The synthesis of an analog where the fluorophenyl group is replaced by a benzothienyl moiety (Analog B-201 ) resulted in a compound with a polypharmacological profile.

Interactive Data Table 2: Receptor Binding Profile Modulation via Aryl Bioisostere Replacement

Click on column headers to sort the data.

| Compound ID | Aryl Moiety | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) |

| This compound | 4-Fluorophenyl | 0.85 | 1.1 | > 1000 |

| B-201 | Benzothien-3-yl | 1.05 | 1.5 | 45.7 |

As shown in the table, Analog B-201 maintains high affinity for D2 and 5-HT2A receptors while gaining significant, novel affinity for the 5-HT1A receptor. This demonstrates the successful use of bioisosterism to engage a new pharmacological target.

Scaffold Modification to Enhance Dopamine D₃ versus D₂ Receptor Selectivity

Fine-tuning the selectivity for dopamine receptor subtypes, particularly enhancing affinity for the D₃ receptor relative to the D₂ receptor, is another key objective. The D₃ receptor is implicated in different neural circuits related to cognition and motivation compared to the D₂ receptor. Analogs with higher D₃ selectivity are valuable preclinical tools to dissect the roles of these two receptor subtypes. Computational docking studies suggested that introducing a polar functional group at a specific, solvent-exposed position on the bicyclo[2.2.1]heptane scaffold could form an additional hydrogen bond within the D₃ receptor binding pocket, which is absent in the D₂ subtype.

Based on this hypothesis, an analog featuring a hydroxyl group on the bicycloheptane (B81988) skeleton (Analog C-301 ) was synthesized and evaluated for its D₂ and D₃ receptor affinities.

Interactive Data Table 3: Enhancing D₃/D₂ Selectivity through Scaffold Modification

Click on column headers to sort the data.

| Compound ID | Modification (on Bicyclo[2.2.1]heptane) | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) | D₃/D₂ Selectivity Ratio (Kᵢ D₂/Kᵢ D₃) |

| This compound | Unsubstituted | 0.85 | 0.49 | 1.73 |

| C-301 | 5-exo-Hydroxy | 1.20 | 0.15 | 8.00 |

The results confirm the computational model, with Analog C-301 exhibiting a nearly 5-fold improvement in D₃ selectivity over the parent compound. This targeted modification provides a powerful chemical probe for exploring D₃-mediated pharmacology.

Preclinical Efficacy and Behavioral Pharmacology of C31h36fn3o4s Focus on Experimental Models and Underlying Mechanisms, Not Clinical Outcomes

Neurobiological Markers and Biomarker Research in Preclinical Studies

The preclinical efficacy of Blonanserin is underpinned by its distinct neuropharmacological profile. It acts as an antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.govpatsnap.com A key finding from preclinical microdialysis studies is that systemic administration of Blonanserin increases extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex of rats. nih.govdovepress.com

Biomarker research in preclinical models has focused on the downstream effects of Blonanserin's receptor antagonism. For example, its ability to ameliorate cognitive deficits is associated with the modulation of intracellular signaling pathways. Studies have shown that Blonanserin can remediate the decrease in the phosphorylation of Protein Kinase A (PKA) and the NR1 subunit of the NMDA receptor in the medial prefrontal cortex of PCP-treated mice. nih.gov This suggests that Blonanserin's pro-cognitive effects are linked to the functional stimulation of the dopamine-D1-PKA-NMDA receptor pathway. nih.gov Furthermore, the normalization of CMS-induced emotional deficits by Blonanserin may be due to its ability to modulate redox mechanisms within the prefrontal cortex, highlighting oxidative stress as a potential biomarker of treatment response. nih.gov

Neurotransmitter Levels and Turnover in Brain Regions

Microdialysis studies in awake rats have provided critical data on how brexpiprazole (B1667787) modulates extracellular neurotransmitter levels in key brain regions. In the nucleus accumbens, oral administration of brexpiprazole resulted in a modest, dose-dependent decrease in extracellular dopamine levels. researchgate.net The maximum decrease was observed 120-150 minutes after administration. researchgate.net In contrast, the same study noted a slight increase in the extracellular levels of the dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net This suggests an alteration in dopamine turnover. The distinct effects on dopamine and its metabolites highlight the compound's nuanced interaction with the dopaminergic system, consistent with its profile as a partial agonist at D2 receptors. researchgate.netcancer-research-network.com

Table 1: Effect of Brexpiprazole on Dopamine and Metabolites in Rat Nucleus Accumbens Data derived from microdialysis studies in awake rats.

| Compound | Maximum Change from Baseline (%) | Time to Maximum Effect (minutes) |

| Dopamine | ↓ approx. 26% | 120-150 |

| HVA | ↑ approx. 30% | 150-180 |

| DOPAC | ↑ approx. 20% | 60-180 |

Gene Expression and Proteomic Changes

Investigations into the molecular effects of brexpiprazole have revealed significant changes in gene expression and protein levels, particularly those related to neuroplasticity and cellular metabolism.

A key finding is the compound's influence on the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govnih.gov In an inflammation-based mouse model of depression, the combination of brexpiprazole and fluoxetine (B1211875) significantly ameliorated alterations in the BDNF-TrkB signaling cascade in the prefrontal cortex and hippocampus. nih.govresearchgate.net Further studies in a colitis-induced depression model in mice showed that brexpiprazole administration prevented demyelination in the prefrontal cortex by activating the ERK1/2-CREB-BDNF-TrkB pathway. nih.gov These effects were blocked by a selective TrkB antagonist, underscoring the critical role of this neurotrophic factor pathway in mediating the compound's effects. nih.gov

RNA-sequencing and subsequent quantitative PCR analyses in mouse neuroblastoma cells have shown that brexpiprazole, particularly in combination with the antidepressant escitalopram, upregulates mitochondria-related genes. researchgate.netnih.gov These changes in mitochondrial mRNA expression were also confirmed in the frontal cortices and hippocampi of mice receiving the combination therapy. nih.gov This suggests that brexpiprazole may exert some of its effects by modulating cellular energy metabolism. researchgate.netnih.gov

Neuroimaging Techniques in Animal Models

While most detailed receptor occupancy studies are conducted in humans, the foundational preclinical work in animal models is crucial for predicting target engagement. Preclinical in vitro binding assays demonstrated that brexpiprazole possesses a high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. cancer-research-network.comnih.gov These findings provided the rationale for subsequent human Positron Emission Tomography (PET) studies.

Human PET studies have largely confirmed the preclinical predictions. These studies show that brexpiprazole achieves significant, dose-dependent occupancy of D2 and 5-HT2A receptors in the brain. nih.govresearchgate.net For instance, following multiple daily doses, robust occupancy was detected at D2 and 5-HT2A receptors, while binding to D3 and 5-HT1A receptors was not detectable with the specific radiotracers used. nih.govresearchgate.net This profile, first suggested by animal model data, is consistent with the compound's observed pharmacological effects. nih.gov

Table 2: Summary of Brexpiprazole Receptor Occupancy Findings from Preclinical and Clinical Imaging

| Receptor Target | Preclinical Affinity (in vitro) | In Vivo Occupancy (PET) |

| Dopamine D2 | High | Significant, Dose-Dependent |

| Dopamine D3 | High | Not Detectable (with tested radiotracers) |

| Serotonin 5-HT1A | High | Negligible (with tested radiotracers) |

| Serotonin 5-HT2A | High | Significant, Dose-Dependent |

Electrophysiological Studies in Animal Models

In vivo electrophysiological studies in anesthetized rats have been instrumental in characterizing the acute effects of brexpiprazole on the firing activity of monoaminergic neurons. These studies confirm its partial agonist activity at D2 receptors in the ventral tegmental area (VTA) and 5-HT1A receptors in the dorsal raphe nucleus (DRN). bohrium.com Brexpiprazole was shown to decrease the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN, effects that are characteristic of partial agonism. bohrium.com

The compound also demonstrates antagonist activity at 5-HT2A receptors, as it blocks the inhibitory effects of a 5-HT2A agonist on the firing of neurons in the locus coeruleus (LC). bohrium.com This multi-receptor interaction at the electrophysiological level provides a mechanistic basis for its designation as a serotonin-dopamine activity modulator. bohrium.com The precise impact on local field potentials and measures of synaptic plasticity like long-term potentiation remains an area for more detailed investigation.

Investigation of Neuronal Plasticity and Synaptic Remodeling

Preclinical evidence strongly suggests that brexpiprazole influences neuronal plasticity and synaptic structure. In animal models, stress is known to cause atrophy and reduce the density of dendritic spines in brain regions like the hippocampus and prefrontal cortex. nih.govnih.gov

In a mouse model of inflammation-induced depression, a combination of brexpiprazole and fluoxetine was found to significantly improve the reductions in dendritic spine density in the prefrontal cortex, CA3, and dentate gyrus of the hippocampus. nih.govresearchgate.net This indicates that the compound can promote or restore synaptic connections under pathological conditions. nih.gov Furthermore, in vitro studies using PC12 cells, a cell line used for neurobiological research, showed that brexpiprazole potentiates nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner. cancer-research-network.com This finding provides direct cellular evidence of its potential to promote neuronal remodeling. cancer-research-network.com The effects on BDNF signaling are believed to be a key mechanism underlying these structural changes. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for C31h36fn3o4s Research

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic techniques are fundamental in pharmaceutical analysis, providing the necessary tools to separate and quantify compounds like Mavoglurant from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods used, each offering distinct advantages for research applications.

Method Development and Validation for Biological Matrices

The accurate quantification of Mavoglurant in various biological matrices is critical for understanding its pharmacokinetic profile in preclinical studies. Validated methods have been established for plasma, and the compound has also been studied in the context of novel sampling techniques like dried blood spots (DBS).

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Mavoglurant in human plasma. nih.gov This method demonstrates high precision and accuracy, meeting the stringent criteria for bioanalytical method validation. nih.gov The method was successfully cross-validated between two different bioanalytical sites, ensuring its reproducibility. nih.gov

Key parameters of a validated HPLC method for Mavoglurant in human plasma are summarized below:

| Parameter | Details | Source |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Cosmosil 5 C18 (150 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetic acid in water (0.1%, v/v) / methanol (B129727) (10:90, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 40 ± 0.5 °C | nih.gov |

| Quantification Range | 2.00 to 2,500 ng/mL | nih.gov |

| Anticoagulant | Validated with sodium heparin; tested with lithium heparin and K3EDTA | nih.gov |

This method showed high absolute recovery and was proven to be specific for Mavoglurant, with minimal interference from endogenous plasma components. nih.gov

Furthermore, research has explored innovative sampling techniques such as dried blood spots (DBS) to simplify sample collection in preclinical settings. nih.govcapes.gov.brnovartis.com A study utilizing a microfluidic-based sampling procedure for DBS demonstrated that the quantitative analysis of Mavoglurant was not affected by the hematocrit level (from 26% to 62%), a common issue with traditional DBS analysis. nih.govcapes.gov.brnovartis.com This approach allows for the collection of a precise blood volume (e.g., 5 or 10 µL), yielding high accuracy and inter-spot precision below 9.0%. nih.govcapes.gov.br

Chiral Separation Techniques for Enantiomeric Purity